Lumat-004
Overview
Description
Lumat-004, also known as Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido [3’,4’:4,5]pyrrolo [1,2,3-de]quinoxaline-8 (7H)-carboxylate, is a chemical compound with the molecular formula C16H17N3O3 . It has a molecular weight of 299.32 g/mol .
Physical And Chemical Properties Analysis
Lumat-004 has a molecular weight of 299.32 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Global DNA Methylation Studies Using LUMA
The Luminometric Methylation Assay (LUMA) has been applied to investigate global DNA methylation patterns across various species. This method relies on the digestion of DNA with methyl-sensitive and -insensitive restriction enzymes, followed by pyrosequencing. A study by Head et al. (2014) utilized LUMA to assess the impact of tissue storage conditions on DNA methylation values, crucial for ecological samples. It further explored DNA methylation levels in 12 species from five animal classes, revealing patterns that correlate well with previous measures generated by HPLC, marking the first report of CpG methylation values in several species and providing a foundation for studying patterns of epigenetic inheritance in ecological contexts (Head, Mittal, & Basu, 2014).
Luminescent Materials in Environmental Monitoring
Luminescent materials, such as europium-activated lutetium oxide (Lu2O3:Eu), have shown promise in digital medical imaging due to their spectroscopic and structural properties. A comparative study highlighted the imaging and efficiency properties of Lu2O3:Eu scintillating screens, which demonstrated higher Absolute Efficiency (AE) and X-ray Luminescence Efficiency (XLE) compared to traditional phosphor screens, suggesting potential for further research in medical imaging applications (Seferis et al., 2014).
properties
IUPAC Name |
ethyl 3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10(15)-tetraene-12-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-16(21)18-7-6-13-11(8-18)10-4-3-5-12-15(10)19(13)9-14(20)17-12/h3-5H,2,6-9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWSVKQLNZUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=C4N2CC(=O)NC4=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lumat-004 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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